molecular formula C20H15N5O6 B5172913 (2,4-dinitrophenyl){4-methyl-3-[(3-nitrobenzylidene)amino]phenyl}amine

(2,4-dinitrophenyl){4-methyl-3-[(3-nitrobenzylidene)amino]phenyl}amine

Cat. No. B5172913
M. Wt: 421.4 g/mol
InChI Key: WJLOQLAYNRKERL-UHFFFAOYSA-N
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Description

(2,4-dinitrophenyl){4-methyl-3-[(3-nitrobenzylidene)amino]phenyl}amine, also known as DNBA, is a chemical compound that has been widely studied for its potential applications in scientific research. DNBA is a derivative of 2,4-dinitrophenylhydrazine, which is commonly used as a reagent for the detection of carbonyl compounds in organic chemistry. DNBA has been found to exhibit a range of interesting properties that make it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of (2,4-dinitrophenyl){4-methyl-3-[(3-nitrobenzylidene)amino]phenyl}amine is not fully understood, but it is believed to involve the formation of covalent adducts with carbonyl compounds in biological samples. (2,4-dinitrophenyl){4-methyl-3-[(3-nitrobenzylidene)amino]phenyl}amine has been found to react selectively with aldehydes and ketones, making it a useful tool for the detection and quantification of these compounds in complex mixtures.
Biochemical and Physiological Effects:
(2,4-dinitrophenyl){4-methyl-3-[(3-nitrobenzylidene)amino]phenyl}amine has not been extensively studied for its biochemical and physiological effects, but it has been found to exhibit low toxicity in vitro. However, further studies are needed to determine the potential toxicity and side effects of (2,4-dinitrophenyl){4-methyl-3-[(3-nitrobenzylidene)amino]phenyl}amine in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of (2,4-dinitrophenyl){4-methyl-3-[(3-nitrobenzylidene)amino]phenyl}amine is its high selectivity for carbonyl compounds, which makes it a useful tool for the detection and quantification of these compounds in complex biological samples. (2,4-dinitrophenyl){4-methyl-3-[(3-nitrobenzylidene)amino]phenyl}amine is also relatively easy to synthesize and purify, making it a cost-effective reagent for research applications. However, one of the main limitations of (2,4-dinitrophenyl){4-methyl-3-[(3-nitrobenzylidene)amino]phenyl}amine is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.

Future Directions

There are several potential future directions for research involving (2,4-dinitrophenyl){4-methyl-3-[(3-nitrobenzylidene)amino]phenyl}amine. One area of interest is the development of new analytical methods for the detection and quantification of carbonyl compounds in biological samples. Another area of interest is the investigation of (2,4-dinitrophenyl){4-methyl-3-[(3-nitrobenzylidene)amino]phenyl}amine as a potential fluorescent probe for the detection of reactive oxygen species in cells. Additionally, further studies are needed to determine the potential toxicity and side effects of (2,4-dinitrophenyl){4-methyl-3-[(3-nitrobenzylidene)amino]phenyl}amine in vivo, as well as its potential applications in drug discovery and development.

Synthesis Methods

(2,4-dinitrophenyl){4-methyl-3-[(3-nitrobenzylidene)amino]phenyl}amine can be synthesized through a multi-step reaction process involving the reaction of 2,4-dinitrophenylhydrazine with 3-nitrobenzaldehyde and 4-methyl-3-nitroaniline. The resulting product is purified through recrystallization and characterized through various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

(2,4-dinitrophenyl){4-methyl-3-[(3-nitrobenzylidene)amino]phenyl}amine has been used in a variety of scientific research applications, including the detection and quantification of carbonyl compounds in biological samples, the study of protein-ligand interactions, and the development of new analytical methods for drug discovery. (2,4-dinitrophenyl){4-methyl-3-[(3-nitrobenzylidene)amino]phenyl}amine has also been investigated for its potential use as a fluorescent probe for the detection of reactive oxygen species in cells.

properties

IUPAC Name

N-(2,4-dinitrophenyl)-4-methyl-3-[(3-nitrophenyl)methylideneamino]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O6/c1-13-5-6-15(22-18-8-7-17(24(28)29)11-20(18)25(30)31)10-19(13)21-12-14-3-2-4-16(9-14)23(26)27/h2-12,22H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLOQLAYNRKERL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])N=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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